Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate
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Overview
Description
Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C8H12FIO2. It is a cyclobutane derivative featuring both fluorine and iodine substituents, making it a compound of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate typically involves the reaction of ethyl cyclobutane-1-carboxylate with fluorinating and iodinating agents. One common method includes the use of diethylaminosulfur trifluoride (DAST) for fluorination and iodine monochloride (ICl) for iodination. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove the iodine atom or to modify the cyclobutane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield ethyl 3-fluoro-3-(azidomethyl)cyclobutane-1-carboxylate, while oxidation with potassium permanganate can produce ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1,1-dicarboxylate.
Scientific Research Applications
Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, particularly in positron emission tomography (PET) due to the presence of iodine.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate depends on its specific application. In chemical reactions, the compound acts as a source of fluorine and iodine, which can participate in various substitution and addition reactions. The molecular targets and pathways involved are determined by the specific reagents and conditions used in these reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-fluoro-3-(bromomethyl)cyclobutane-1-carboxylate
- Ethyl 3-fluoro-3-(chloromethyl)cyclobutane-1-carboxylate
- Ethyl 3-fluoro-3-(methyl)cyclobutane-1-carboxylate
Uniqueness
Ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate is unique due to the presence of both fluorine and iodine atoms. This combination allows for unique reactivity patterns and the potential for radiolabeling applications. The iodine atom, in particular, provides a handle for further functionalization or radiolabeling, which is not as easily achievable with bromine or chlorine analogs.
Properties
IUPAC Name |
ethyl 3-fluoro-3-(iodomethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FIO2/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLFFEXZCASNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CI)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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